2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Overview
Description
2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is a chemical compound known for its fluorescent properties. It is often used in various scientific applications, particularly in the fields of chemistry and biology. The compound has a molecular formula of C20H10F2O5 and a molecular weight of 368.29 g/mol .
Mechanism of Action
Target of Action
It is mentioned that this compound is used as an intermediate for the synthesis of fluorinated biarsenical derivatives , which are often used as probes in biochemical research .
Mode of Action
As an intermediate in the synthesis of fluorinated biarsenical derivatives , it may interact with its targets through the formation of covalent bonds during the synthesis process.
Biochemical Pathways
Given its role as an intermediate in the synthesis of fluorinated biarsenical derivatives , it may be involved in the pathways where these derivatives act as probes.
Result of Action
As an intermediate in the synthesis of fluorinated biarsenical derivatives , its effects may be indirectly observed through the actions of these derivatives.
Action Environment
It is worth noting that interactions with strong oxidizing agents may lead to combustion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves the condensation of resorcinol with phthalic anhydride in the presence of a catalyst such as zinc chloride or sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to study cellular structures and functions.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent dyes and markers
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid include:
2-(2,7-Dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: Differing by the presence of chlorine atoms instead of fluorine.
2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: Lacking the fluorine atoms.
Uniqueness
The presence of fluorine atoms in this compound enhances its fluorescent properties, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10F2O5/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26/h1-8,23H,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIRNWJSIRVFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10F2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176465 | |
Record name | Benzoic acid, 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901176465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913689-08-4 | |
Record name | Benzoic acid, 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913689-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901176465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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